molecular formula C16H10INO B1392048 4-(4-Iodobenzoyl)isoquinoline CAS No. 1187165-73-6

4-(4-Iodobenzoyl)isoquinoline

Cat. No.: B1392048
CAS No.: 1187165-73-6
M. Wt: 359.16 g/mol
InChI Key: MSJZIUCRFDVOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodobenzoyl)isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyridine ring. The presence of the iodobenzoyl group at the 4-position of the isoquinoline ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Mechanism of Action

Target of Action

Isoquinoline, a structural component of the compound, has been associated with various biological targets . The specific role of these targets can vary widely, depending on the exact structure and functional groups present in the isoquinoline derivative.

Mode of Action

Isoquinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes for 4-(4-Iodobenzoyl)isoquinoline would depend on its precise target and the biochemical context within which it is acting.

Biochemical Pathways

Isoquinoline derivatives are known to be involved in a wide range of biochemical pathways, with downstream effects that can include alterations in signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodobenzoyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and 4-iodobenzoic acid as the primary starting materials.

    Formation of 4-Iodobenzoyl Chloride: 4-Iodobenzoic acid is converted to 4-iodobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Acylation Reaction: The 4-iodobenzoyl chloride is then reacted with isoquinoline in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodobenzoyl)isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group in the 4-iodobenzoyl moiety can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted isoquinoline derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include alcohol derivatives of isoquinoline.

Scientific Research Applications

4-(4-Iodobenzoyl)isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of advanced materials and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar in structure but with a bromine atom instead of iodine.

    4-Chloroisoquinoline: Contains a chlorine atom in place of iodine.

    4-Fluoroisoquinoline: Features a fluorine atom instead of iodine.

Uniqueness

4-(4-Iodobenzoyl)isoquinoline is unique due to the presence of the iodobenzoyl group, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific research applications.

Properties

IUPAC Name

(4-iodophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZIUCRFDVOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279568
Record name (4-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-73-6
Record name (4-Iodophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Iodobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(4-Iodobenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(4-Iodobenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(4-Iodobenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(4-Iodobenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(4-Iodobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.